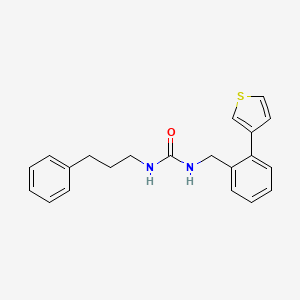
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a crucial role in various signaling pathways.
Scientific Research Applications
Cytotoxicity and Antiproliferative Action
A study conducted by Esteves-Souza et al. (2006) explored the synthesis of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, evaluating their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds, including variants of urea and thiourea derivatives, were found to present important antiproliferative action, suggesting their potential in cancer research (Esteves-Souza et al., 2006).
Structural and Vibrational Characterization
Muccioli et al. (2003) described a method for synthesizing benzhydryl-phenylureas, including 1-phenyl-3-(2-thiazolyl)-2-thiourea complexes. These urea derivatives were obtained via microwave irradiation, showcasing the compound's versatility and potential applications in chemical synthesis and structural studies (Muccioli et al., 2003).
Antiangiogenesis Evaluation
In research by Machado et al. (2015), novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. These compounds, particularly those with the arylurea in the meta position to the thioether, showed potent inhibitory activities in enzymatic assays and demonstrated significant antiangiogenic effects in Human Umbilical Vein Endothelial Cells (HUVECs) (Machado et al., 2015).
Inhibition of Protein Kinases
Pireddu et al. (2012) identified potent inhibitors of ROCK protein kinases within a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. These compounds, particularly those with specific substitutions at the benzylic position, showed remarkable differences in activity and demonstrated potent inhibition of ROCK in human lung cancer cells, indicating their potential in cancer therapy research (Pireddu et al., 2012).
properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(22-13-6-9-17-7-2-1-3-8-17)23-15-18-10-4-5-11-20(18)19-12-14-25-16-19/h1-5,7-8,10-12,14,16H,6,9,13,15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMAYCRMGJMVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)
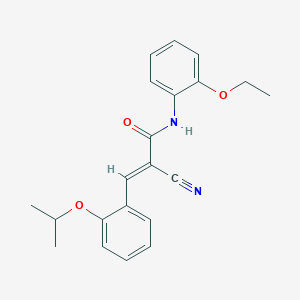
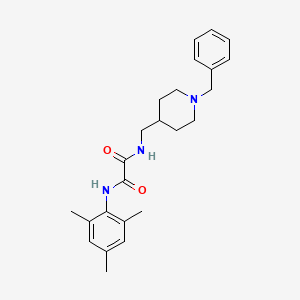

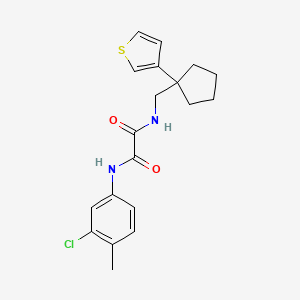
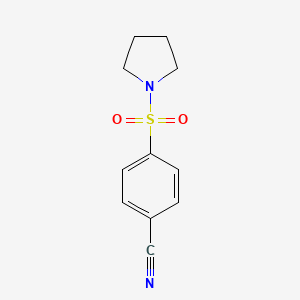
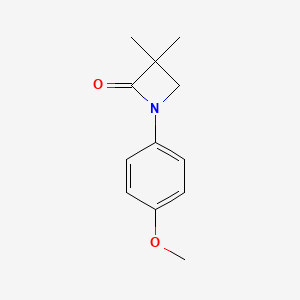
![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)
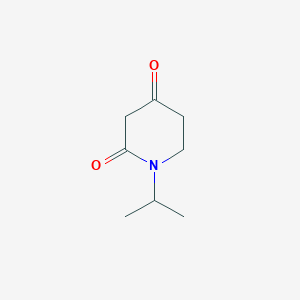
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)
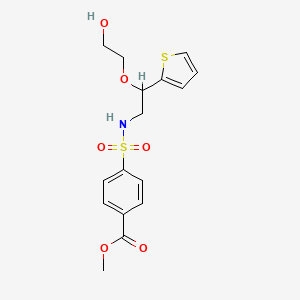
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)